molecular formula C9H15LiO2 B12646521 Lithium cyclohexanepropionate CAS No. 40702-21-4

Lithium cyclohexanepropionate

Cat. No.: B12646521
CAS No.: 40702-21-4
M. Wt: 162.2 g/mol
InChI Key: LJXRXMUSMGPQJI-UHFFFAOYSA-M
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Description

Lithium cyclohexanepropionate is an organolithium compound with the molecular formula C9H15LiO2. It is a lithium salt of cyclohexanepropionic acid and is known for its applications in various fields, including organic synthesis and materials science. This compound is characterized by its unique structure, which combines the properties of lithium with the cyclohexanepropionate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium cyclohexanepropionate can be synthesized through the reaction of cyclohexanepropionic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere to prevent moisture and air from interfering with the reaction. The general reaction is as follows:

C9H16O2+LiOHC9H15LiO2+H2O\text{C}_9\text{H}_{16}\text{O}_2 + \text{LiOH} \rightarrow \text{C}_9\text{H}_{15}\text{LiO}_2 + \text{H}_2\text{O} C9​H16​O2​+LiOH→C9​H15​LiO2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using lithium carbonate and cyclohexanepropionic acid. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Lithium cyclohexanepropionate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanepropionic acid or cyclohexanone.

    Reduction: Formation of cyclohexanepropanol or cyclohexane.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Lithium cyclohexanepropionate has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Materials Science: It is used in the preparation of lithium-based materials for batteries and other electronic devices.

    Pharmaceuticals: It is investigated for its potential use in drug development and delivery systems.

    Catalysis: It is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of lithium cyclohexanepropionate involves its ability to donate lithium ions (Li+) in chemical reactions. These lithium ions can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s effects are mediated through pathways involving lithium ion transport and signaling.

Comparison with Similar Compounds

Similar Compounds

  • Lithium acetate
  • Lithium carbonate
  • Lithium hydroxide
  • Lithium chloride

Uniqueness

Lithium cyclohexanepropionate is unique due to its specific structure, which combines the properties of lithium with the cyclohexanepropionate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and materials science.

Properties

CAS No.

40702-21-4

Molecular Formula

C9H15LiO2

Molecular Weight

162.2 g/mol

IUPAC Name

lithium;3-cyclohexylpropanoate

InChI

InChI=1S/C9H16O2.Li/c10-9(11)7-6-8-4-2-1-3-5-8;/h8H,1-7H2,(H,10,11);/q;+1/p-1

InChI Key

LJXRXMUSMGPQJI-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CCC(CC1)CCC(=O)[O-]

Origin of Product

United States

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